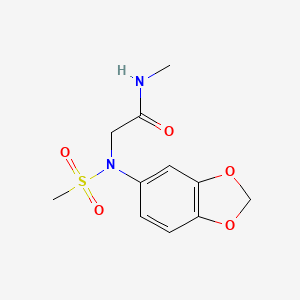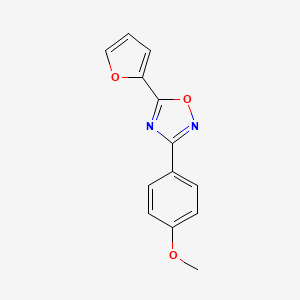
5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (FMOX) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOX is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen and one oxygen atoms. The unique structure of FMOX makes it an attractive candidate for many research applications.
Mécanisme D'action
The mechanism of action of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not well understood. However, it is believed that 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole exerts its biological effects through the inhibition of various enzymes and receptors. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its unique structure, which makes it an attractive candidate for various research applications. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many future directions for research involving 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One potential direction is the development of novel materials based on 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various materials, including polymers and nanoparticles. Another potential direction is the investigation of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole as a fluorescent probe for the detection of various analytes. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit fluorescence properties, which makes it an attractive candidate for sensing applications. In addition, further studies are needed to understand the mechanism of action of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction between 4-methoxyphenylhydrazine and furfural, followed by cyclization with triethyl orthoformate. Other methods include the reaction between 4-methoxybenzohydrazide and furfural, followed by cyclization with acetic anhydride and phosphorus pentoxide.
Applications De Recherche Scientifique
5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of various analytes.
Propriétés
IUPAC Name |
5-(furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-16-10-6-4-9(5-7-10)12-14-13(18-15-12)11-3-2-8-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVXQYXVVJGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

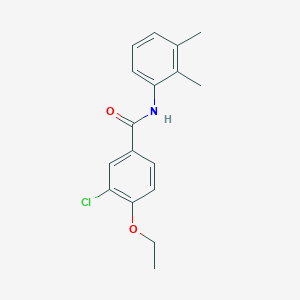
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)

![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
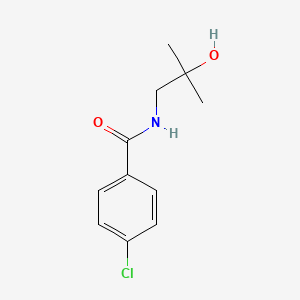


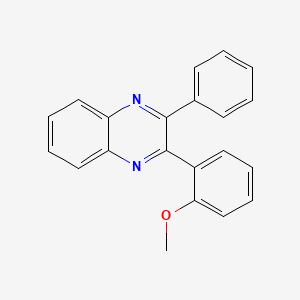

![3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
